molecular formula C19H18F3N3OS B2714906 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 892294-26-7

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

货号: B2714906
CAS 编号: 892294-26-7
分子量: 393.43
InChI 键: RATXTIULJPLPJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1,2-dihydroquinazoline core substituted with two methyl groups at the 2,2-positions, a sulfanyl (-S-) linker at the 4-position, and an acetamide group connected to a 3-(trifluoromethyl)phenyl moiety. The dihydroquinazoline scaffold introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems. The trifluoromethyl (-CF₃) group on the phenyl ring is a common pharmacophore known to improve metabolic stability and lipophilicity in drug design .

属性

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-18(2)24-15-9-4-3-8-14(15)17(25-18)27-11-16(26)23-13-7-5-6-12(10-13)19(20,21)22/h3-10,24H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXTIULJPLPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound features:

  • Quinazoline Core : Known for various biological activities including anticancer and antimicrobial properties.
  • Sulfanyl Group : Suggests potential interactions with biological thiols, enhancing its reactivity.
  • Trifluoromethyl Substituent : Increases lipophilicity and may enhance pharmacological properties.

Anticancer Properties

Research indicates that quinazoline derivatives often exhibit anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Compound Activity Mechanism
This compoundAnticancerInhibits key signaling pathways in cancer cells
4-(Trifluoromethyl)-N-(p-tolyl)benzamideAnti-inflammatoryModulates inflammatory pathways
1-(Trifluoromethyl)-1H-pyrroleAntimicrobialDisrupts bacterial cell membranes

The unique combination of structural elements in this compound may confer distinct pharmacological properties not observed in other similar compounds.

The mechanism of action is primarily linked to the inhibition of specific kinases involved in cell signaling pathways. For instance, quinazoline derivatives are known to inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and proliferation. Studies have shown that compounds with similar structures can selectively inhibit mTORC1 activity .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through various methods, often involving the reaction of substituted benzamides with appropriate aldehydes under catalytic conditions. This allows for the introduction of the quinazoline core and other functional groups.
  • Biological Evaluation : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines. For example, preliminary findings suggest that it can inhibit the phosphorylation of key substrates involved in tumor growth at low micromolar concentrations .
  • Selectivity Profiling : Further investigations into its selectivity against a panel of kinases have shown promising results, indicating that it may selectively inhibit certain pathways while sparing others, thereby reducing potential side effects associated with broader-spectrum inhibitors .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • A study on related quinazoline derivatives showed that modifications to the core structure significantly influenced their anticancer potency. Compounds with trifluoromethyl substitutions exhibited enhanced activity due to improved binding affinity to target proteins involved in cancer progression .
  • Another investigation into sulfanyl-substituted quinazolines revealed their efficacy against resistant cancer cell lines, suggesting a role in overcoming drug resistance mechanisms commonly seen in chemotherapy .

科学研究应用

The biological activity of this compound is primarily attributed to its structural components, which suggest potential interactions with biological systems. The presence of the sulfanyl group indicates possible reactivity with thiols, which could influence its pharmacological properties.

Pharmacological Applications

  • Anticonvulsant Activity :
    • Research has indicated that compounds with similar quinazoline structures exhibit anticonvulsant properties. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have shown significant anticonvulsant activities in animal models, suggesting that the compound may share similar mechanisms of action .
  • Anticancer Potential :
    • The quinazoline core is known for its anticancer activity. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against various cancer types.
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. The structure of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide may allow it to modulate inflammatory responses effectively .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions involving quinazoline derivatives and sulfur-containing reagents. The exploration of derivatives could lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.

Compound NameStructure FeaturesBiological Activity
2-(4-Trifluoromethylphenyl)-1H-benzimidazoleContains trifluoromethyl groupAnticancer activity
4-(Trifluoromethyl)-N-(p-tolyl)benzamideSimilar amide structureAnti-inflammatory properties
1-(Trifluoromethyl)-1H-pyrrolePyrrole ring with trifluoromethylAntimicrobial activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinazoline derivatives:

  • Anticonvulsant Studies : In rodent models, certain derivatives showed protective indices comparable to established antiseizure medications. These findings highlight the potential for developing new anticonvulsants based on the structure of this compound .
  • Cancer Research : Compounds with similar structures have been tested in vitro and in vivo for their ability to inhibit cancer cell proliferation. These studies suggest that modifications to the quinazoline structure can lead to significant variations in anticancer activity .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Properties
Target Compound : 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 1,2-Dihydroquinazoline - 2,2-dimethyl
- 4-sulfanyl-acetamide
- 3-CF₃-phenyl
Inferred: Potential anti-inflammatory/anti-exudative activity based on acetamide analogs
Analog 1 : 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole - 4-amino
- 5-ethyl
- 3-sulfanyl-acetamide
- 3-CF₃-phenyl
Synthetic intermediate; structural similarity to anti-exudative agents
Analog 2 : 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 1,2,4-Triazole - 4-amino
- 5-CF₃
- 3-sulfanyl-acetamide
- 2,4-dimethylphenyl
Enhanced lipophilicity due to CF₃ and dimethyl groups; potential ligand coordination
Analog 3 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole - 3,4-dichlorophenyl
- Thiazole-linked acetamide
Structural mimic of benzylpenicillin; crystallographic stability via hydrogen bonding
Analog 4 : N-(2,4-difluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole - 4-phenyl
- 3-sulfanyl-acetamide
- 2,4-difluorophenyl
Fluorine substituents may improve bioavailability; catalogued as a research chemical

Key Comparative Insights:

Core Heterocycle: The target compound’s 1,2-dihydroquinazoline core differs from triazole/thiazole analogs. Partial saturation may increase solubility or alter binding kinetics compared to fully aromatic systems . Triazole-based analogs (e.g., ) are prevalent in the evidence, with modifications at the 4- and 5-positions (e.g., amino, ethyl, CF₃) to tune electronic and steric effects.

Substituent Effects: The 3-trifluoromethylphenyl group in the target compound and Analog 1/2 enhances metabolic stability and hydrophobic interactions, a feature shared with FDA-approved drugs like celecoxib .

Biological Activity :

  • Acetamide derivatives with anti-exudative activity (e.g., 10 mg/kg dose in ) suggest the target compound may share similar mechanisms, though empirical validation is needed.
  • Triazole-thioacetamide hybrids (e.g., ) demonstrate hydrogen-bonding capabilities, relevant for ligand design in metalloenzyme inhibition.

常见问题

Q. Q1. What are the standard protocols for synthesizing 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, and how can its purity be validated?

Methodological Answer: The synthesis typically involves coupling 2,2-dimethyl-1,2-dihydroquinazolin-4-thiol with N-[3-(trifluoromethyl)phenyl]chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For structural confirmation, X-ray crystallography is recommended to resolve bond angles and torsional strain, as demonstrated for analogous acetamide derivatives .

Advanced Research: Computational Optimization of Synthesis

Q. Q2. How can computational methods accelerate the optimization of reaction conditions for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to narrow optimal parameters (e.g., solvent polarity, temperature). Machine learning (ML) models trained on datasets of similar sulfanyl-acetamide reactions can further prioritize experimental trials, reducing trial-and-error cycles .

Basic Research: Physicochemical Properties

Q. Q3. What experimental methods are used to determine solubility (DF) and partition coefficient (log P) for this compound?

Methodological Answer:

  • Solubility (DF): Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis spectrophotometry.
  • log P: Reverse-phase HPLC using reference standards (e.g., octanol-water partitioning).
    Data from analogous compounds (Table 1) suggest that the trifluoromethyl group enhances lipophilicity (mlog P ≈ 2.5–3.5), while the sulfanyl group may improve aqueous solubility (DF ≈ 1.7–2.0) .

Table 1: Physicochemical Data for Analogous Compounds

MoleculeDFmlog P
Compound A1.993.38
Compound B1.952.64
Compound C1.932.56

Advanced Research: QSAR Modeling

Q. Q4. How can quantitative structure-activity relationship (QSAR) models predict the bioactivity of this compound?

Methodological Answer: QSAR models require descriptors like molecular weight, topological polar surface area (TPSA), and electrostatic potential maps. For example, linear discriminant analysis (LDA) applied to sulfanyl-acetamides with trypanothione reductase inhibition data (IC₅₀) can identify critical substituents (e.g., electron-withdrawing CF₃ enhances target binding). Validation via leave-one-out cross-checking ensures model robustness .

Basic Research: Structural Analysis

Q. Q5. What crystallographic techniques resolve the conformational flexibility of the dihydroquinazolin-4-yl moiety?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths and dihedral angles. For example, in N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, the triazole ring showed a 61.8° twist relative to the phenyl group, impacting steric interactions .

Advanced Research: Molecular Docking

Q. Q6. How can molecular docking predict the binding affinity of this compound to enzyme targets?

Methodological Answer: Docking software (e.g., AutoDock Vina) simulates ligand-receptor interactions using grid-based scoring. The sulfanyl group’s sulfur atom forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr in kinases), while the CF₃ group fits into hydrophobic pockets. MD simulations (100 ns) validate stability of the docked pose .

Basic Research: Mechanistic Studies

Q. Q7. What assays are used to evaluate enzyme inhibition (e.g., kinase or reductase) by this compound?

Methodological Answer:

  • Kinase inhibition: ADP-Glo™ assay measuring ATP consumption.
  • Reductase inhibition: NADPH oxidation monitored at 340 nm.
    For example, analogs with similar sulfanyl-acetamide scaffolds showed IC₅₀ values <10 µM against trypanothione reductase, critical for antiparasitic activity .

Advanced Research: In Silico ADMET Profiling

Q. Q8. How can in silico tools predict the ADMET properties of this compound?

Methodological Answer: Tools like SwissADME or ProTox-II estimate:

  • Absorption: High gastrointestinal absorption (TPSA < 90 Ų).
  • Toxicity: Ames test predictions for mutagenicity.
    The CF₃ group may increase hepatic toxicity risk (CYP3A4 inhibition), necessitating in vitro hepatocyte assays .

Basic Research: Stability Studies

Q. Q9. What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer: Forced degradation studies:

  • Acidic/basic conditions: 0.1 M HCl/NaOH at 40°C for 24 hr.
  • Oxidative stress: 3% H₂O₂, 40°C.
    Stability is monitored via HPLC-MS to detect degradation products (e.g., hydrolysis of the acetamide bond) .

Advanced Research: Data Contradiction Analysis

Q. Q10. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-analysis: Pool data from multiple assays (e.g., fluorescence vs. radiometric).
  • Experimental replication: Control variables like solvent (DMSO purity) and cell passage number.
    For example, discrepancies in IC₅₀ values for sulfanyl-acetamides may arise from differences in enzyme isoforms or assay conditions .

Basic Research: Analytical Method Development

Q. Q11. What chromatographic methods optimize the separation of this compound from by-products?

Methodological Answer: UHPLC with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. Method validation includes precision (RSD < 2%), accuracy (spiked recovery 98–102%), and LOD/LOQ determination .

Advanced Research: Process Scale-Up Challenges

Q. Q12. What statistical design optimizes reaction yield during scale-up?

Methodological Answer: Response surface methodology (RSM) with central composite design (CCD) identifies critical factors (e.g., catalyst loading, stirring rate). For a 10x scale-up, dimensionless numbers (e.g., Reynolds for mixing) ensure geometric and dynamic similarity. COMSOL Multiphysics simulations model heat/mass transfer .

Basic Research: Toxicity Screening

Q. Q13. What in vitro assays prioritize this compound for in vivo testing?

Methodological Answer:

  • Cytotoxicity: MTT assay in HepG2 cells.
  • Genotoxicity: Comet assay for DNA damage.
    Ames test-negative compounds with IC₅₀ > 50 µM in cytotoxicity assays are prioritized .

Advanced Research: Predictive Toxicology

Q. Q14. How can AI models predict off-target effects of this compound?

Methodological Answer: Deep learning models (e.g., DeepTox) trained on Tox21 datasets predict interactions with non-target proteins (e.g., hERG channel inhibition). Transfer learning adapts models to sulfanyl-acetamide scaffolds using limited data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。